Methanone, [4-[[4-(2-benzoxazolyl)phenyl]methoxy]-2-hydroxyphenyl]phenyl-
Description
Chemical Name: Methanone, [4-[[4-(2-benzoxazolyl)phenyl]methoxy]-2-hydroxyphenyl]phenyl- Synonyms: 4-Benzyloxy-2-hydroxybenzophenone (CAS 6079-76-1), [2-Hydroxy-4-(phenylmethoxy)phenyl]phenylmethanone . Molecular Formula: C₂₆H₁₉NO₄ (inferred from structural analogs) . Structural Features:
- A benzophenone backbone with a hydroxyl group at the 2-position and a benzyloxy substituent at the 4-position of the phenyl ring.
- The benzyloxy group is further substituted with a 2-benzoxazolyl moiety at the para position .
This compound belongs to the hydroxybenzophenone class, known for applications in UV absorption, medicinal chemistry, and polymer stabilization.
Properties
CAS No. |
52981-88-1 |
|---|---|
Molecular Formula |
C27H19NO4 |
Molecular Weight |
421.4 g/mol |
IUPAC Name |
[4-[[4-(1,3-benzoxazol-2-yl)phenyl]methoxy]-2-hydroxyphenyl]-phenylmethanone |
InChI |
InChI=1S/C27H19NO4/c29-24-16-21(14-15-22(24)26(30)19-6-2-1-3-7-19)31-17-18-10-12-20(13-11-18)27-28-23-8-4-5-9-25(23)32-27/h1-16,29H,17H2 |
InChI Key |
ZKDCTCNNNKEFDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)OCC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4)O |
Origin of Product |
United States |
Biological Activity
Methanone, specifically [4-[[4-(2-benzoxazolyl)phenyl]methoxy]-2-hydroxyphenyl]phenyl- (CAS Number: 52981-88-1), is a compound of significant interest due to its potential biological activities. This article delves into the biological activity of this compound, exploring its chemical properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C27H19NO4
- Molecular Weight : 421.44 g/mol
- Structural Formula : The compound consists of a methanone core substituted with a hydroxyl group and a benzoxazole moiety.
Methanone derivatives, particularly those with hydroxyl and methoxy substitutions, have been studied for their potential biological effects. The presence of the benzoxazole ring is known to enhance the compound's interaction with biological targets, potentially leading to various pharmacological effects.
Antioxidant Activity
Research indicates that compounds similar to Methanone exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The hydroxyl groups in these compounds can donate electrons, neutralizing free radicals and preventing cellular damage.
Antimicrobial Activity
Studies have shown that Methanone derivatives possess antimicrobial properties. For instance, compounds with similar structures have been reported to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests potential applications in pharmaceuticals and agriculture as antimicrobial agents.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of Methanone on cancer cell lines. The results indicate that it may induce apoptosis in specific cancer cells, making it a candidate for further development as an anticancer agent. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest.
Case Studies
- Cytotoxic Effects on Human Cancer Cells : A study evaluated the effects of Methanone on human breast cancer cells (MCF-7). Results showed a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.
- Antimicrobial Efficacy : In another study, Methanone was tested against pathogenic bacteria. It demonstrated significant inhibitory effects at concentrations as low as 50 µg/mL.
Data Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Hydroxybenzophenones
Table 1: Key Structural and Physical Properties of Analogous Compounds
Physicochemical Differences
- Solubility : Alkoxy-substituted derivatives (e.g., 3,4-dimethylhexoxy in ) are more lipophilic than hydroxylated analogs.
- Thermal Stability : Chlorinated and benzothiazole-containing compounds (e.g., ) exhibit higher melting points (>200°C) due to rigid packing.
- Electronic Effects: Benzoxazole and coumarin moieties redshift UV-Vis absorption compared to simple benzophenones .
Q & A
Q. What are the recommended synthetic routes for Methanone, [4-[[4-(2-benzoxazolyl)phenyl]methoxy]-2-hydroxyphenyl]phenyl-?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation , where a benzoxazole-containing aryl moiety reacts with a benzoyl chloride derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Alternatively, multistep coupling reactions involving methoxy and hydroxyl group protection/deprotection may be required to achieve regioselectivity. For example, intermediates like 4-(2-benzoxazolyl)phenylmethanol can be coupled with hydroxy-substituted benzophenone precursors under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques :
- ¹H/¹³C NMR to confirm substituent positions and aromatic proton environments.
- FTIR to identify functional groups (e.g., carbonyl stretch at ~1650 cm⁻¹, hydroxyl at ~3200 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.
- X-ray crystallography (if crystals are obtainable) for definitive structural elucidation .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer :
- Antimicrobial screening : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC (minimum inhibitory concentration) values calculated .
- Enzyme inhibition studies : Test against targets like cyclooxygenase (COX) or kinases via fluorescence-based assays, using positive controls (e.g., aspirin for COX) .
Advanced Research Questions
Q. How can substituent modifications enhance the compound’s bioactivity or stability?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Replace the hydroxyl group with electron-withdrawing groups (e.g., Cl, Br) to improve metabolic stability .
- Pharmacokinetic optimization : Introduce methyl or methoxy groups to enhance lipophilicity (logP) for better membrane permeability .
- Example : Bis-phenyl methanone derivatives with thiadiazole substituents showed improved antibiofilm activity compared to unmodified analogs .
Q. What computational methods support mechanistic analysis of its reactivity?
- Methodological Answer :
- Density functional theory (DFT) : Calculate HOMO-LUMO gaps to predict electron transfer in photochemical applications (e.g., photoinitiators) .
- Molecular docking : Simulate binding interactions with enzymes (e.g., COX-2) using software like AutoDock Vina, focusing on hydrogen bonding with the hydroxyl and benzoxazole groups .
Q. How do conflicting data on biological activity arise, and how can they be resolved?
- Methodological Answer :
- Case Study : Discrepancies in antimicrobial efficacy may stem from assay conditions (e.g., nutrient-rich vs. minimal media). Standardize protocols using CLSI guidelines .
- Data reconciliation : Compare results across multiple assays (e.g., disk diffusion vs. microdilution) and validate with in vivo models (e.g., C. elegans infection assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
